molecular formula C8H5BrN2O B095339 4-Bromophthalazin-1(2H)-one CAS No. 19064-73-4

4-Bromophthalazin-1(2H)-one

Cat. No. B095339
CAS RN: 19064-73-4
M. Wt: 225.04 g/mol
InChI Key: DHXVJJHOVGTNDK-UHFFFAOYSA-N
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Patent
US04898872

Procedure details

A mixture of phthalhydrazide (3.2 g) and phosphorus pentabromide (19.0 g) was heated with stirring in carbon tetrabromide (50 g) at 125° for 16 hours. The cooled mixture was poured into water (50 cm3) and the product collected by filtration. The solid product was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with diethyl ether:dichloromethane, 1:3 by volume. Combination and evaporation of appropriate fractions afforded the title compound, m.p. 268°-271° (1.5 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:13][NH2:14])(=O)[C:2]1[C:3](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:4](NN)=[O:5].P(Br)(Br)(Br)(Br)[Br:16].O>C(Br)(Br)(Br)Br>[Br:16][C:1]1[C:2]2[C:3](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:4](=[O:5])[NH:14][N:13]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C=1C(C(=O)NN)=CC=CC1)(=O)NN
Name
Quantity
19 g
Type
reactant
Smiles
P(Br)(Br)(Br)(Br)Br
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 g
Type
solvent
Smiles
C(Br)(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid product was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
WASH
Type
WASH
Details
eluting with diethyl ether
CUSTOM
Type
CUSTOM
Details
Combination and evaporation of appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
BrC1=NNC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.